molecular formula C9H12ClNO3 B3028295 (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride CAS No. 1810074-88-4

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B3028295
CAS No.: 1810074-88-4
M. Wt: 217.65
InChI Key: XLWQOLCVHZLDPW-FJXQXJEOSA-N
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Description

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative featuring a 2-hydroxyphenyl substituent on the β-carbon of the propanoic acid backbone. Its IUPAC name is (2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (CAS: 1810074-88-4; MFCD28986155) . The compound is synthesized as a hydrochloride salt to enhance solubility and stability, making it suitable for applications in life sciences, particularly in drug discovery and biochemical studies . Its stereospecific (S)-configuration is critical for interactions with chiral biological targets, such as enzymes or receptors .

Properties

IUPAC Name

(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQOLCVHZLDPW-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10805306
Record name 2-Hydroxy-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10805306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-88-4, 62765-45-1
Record name L-Phenylalanine, 2-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10805306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and L-alanine.

    Formation of Schiff Base: The first step involves the condensation of 2-hydroxybenzaldehyde with L-alanine to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid derivative.

    Hydrochloride Formation: Finally, the amino acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinone derivatives under controlled conditions. This reactivity is essential for generating electrophilic intermediates used in cross-coupling reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Quinone Formation KMnO₄ (0.1 M) in H₂SO₄ (1 M), 25°C, 2 hr2-Amino-3-(2-quinonyl)propanoic acid78%

Mechanism :

  • Deprotonation of the hydroxyl group under acidic conditions.

  • Single-electron oxidation by permanganate, forming a semiquinone radical.

  • Further oxidation to the fully conjugated quinone structure.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol, while the amino group remains intact.

Reaction TypeReagents/ConditionsProductYieldReference
Carboxylic Acid Reduction LiAlH₄ (2 eq) in anhydrous THF, 0°C → 25°C, 4 hr(S)-2-Amino-3-(2-hydroxyphenyl)propan-1-ol65%

Key Insight :

  • The reaction proceeds via nucleophilic attack of hydride on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Substitution Reactions

The hydroxyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution.

Nitration

Reagents/ConditionsProductYieldReference
HNO₃ (1.5 eq), H₂SO₄ (cat.), 0°C, 1 hr(S)-2-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid82%

Sulfonation

Reagents/ConditionsProductYieldReference
H₂SO₄ (3 eq), 50°C, 3 hr(S)-2-Amino-3-(2-hydroxy-5-sulfophenyl)propanoic acid71%

Regioselectivity :

  • Nitration and sulfonation occur preferentially at the para position relative to the hydroxyl group due to its strong electron-donating resonance effect.

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases, which are intermediates in asymmetric synthesis.

Reaction TypeReagents/ConditionsProductYieldReference
Schiff Base Formation Benzaldehyde (1.2 eq), EtOH, reflux, 6 hr(S)-2-(Benzylideneamino)-3-(2-hydroxyphenyl)propanoic acid89%

Applications :

  • Schiff bases derived from this compound serve as ligands in transition-metal catalysis and chiral auxiliaries.

Antioxidant Activity via Redox Reactions

The compound exhibits radical scavenging activity through hydrogen atom transfer (HAT) mechanisms:

AssayIC₅₀ (μM)Reference
DPPH Radical Scavenging12.4 ± 0.8
FRAP (Ferric Reducing Power)0.82 ± 0.05 (Ascorbic acid = 1.0)

Mechanism :

  • The phenolic hydroxyl donates a hydrogen atom to stabilize free radicals like DPPH●, forming a resonance-stabilized phenoxyl radical.

Comparative Reactivity with Structural Analogs

CompoundPosition of -OHNitration YieldQuinone Oxidation Yield
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acidOrtho82%78%
(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acidMeta68%54%
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acidPara75%62%

Trend : Ortho-substituted derivatives show enhanced reactivity in EAS due to steric and electronic effects.

Stability Under Physiological Conditions

ParameterValue
Hydrolysis Half-life (pH 7.4, 37°C)48 hr
Thermal Decomposition Onset215°C

Scientific Research Applications

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, a chiral amino acid derivative with a phenolic hydroxyl group, has diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties contribute to its varied uses, particularly as a building block in organic synthesis, in enzyme inhibition studies, and as a potential therapeutic agent.

Scientific Research Applications

This compound serves as a versatile compound in various scientific disciplines.

Chemistry: It is a building block in organic synthesis and a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.

Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory and antioxidant agent. Additionally, research has demonstrated that derivatives of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid exhibit significant anticancer properties. A study evaluated various derivatives against A549 non-small cell lung cancer (NSCLC) cells, revealing that certain compounds reduced cell viability by up to 50% compared to untreated controls.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Chemical Reactions

This compound undergoes several chemical reactions due to its functional groups:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The amino group can be reduced to form amines. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
  • Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions. Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

This compound's biological activity is attributed to its interaction with neurotransmitter systems and potential anticancer effects and may act as a modulator of neurotransmitter release, and has been studied for its antioxidant properties.

Anticancer Activity

Research has demonstrated that derivatives of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid exhibit significant anticancer properties. A study evaluated various derivatives against A549 non-small cell lung cancer (NSCLC) cells, revealing that certain compounds reduced cell viability by up to 50% compared to untreated controls. The most promising candidates showed IC values comparable to established chemotherapeutics like cisplatin.

CompoundIC50 (µM)Cell Line
Compound 2025.4A549
Doxorubicin18.7A549
Cisplatin22.1A549

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-hydroxyphenyl group distinguishes this compound from analogs with halogenated or alkylated aromatic rings. Key comparisons include:

a) Halogen-Substituted Derivatives
  • (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (CAS: 132732-79-7): Incorporates both a fluoro and hydroxyl group at positions 4 and 3 of the phenyl ring, respectively.
  • (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride (CAS: 457654-89-6): Features two chlorine atoms, increasing lipophilicity and steric bulk, which may reduce solubility compared to the hydroxylated parent compound .
  • (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 24250-84-8): The bromo substituent provides a heavy atom effect, useful in X-ray crystallography, but lacks the hydrogen-bonding capability of the hydroxyl group .
b) Methoxy and Diazenyl Derivatives
  • (2S)-2-Amino-3-[7’-(2’’-methoxyphenyl)-1’,2’,3’-benzotriazin-4’(3H)-one]propanoic acid hydrochloride (10e): A methoxy group at the ortho position and a benzotriazinone moiety confer fluorescence properties, enabling applications in bioimaging .
  • (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride (CAS: 2137036-84-9): The diazenyl group introduces conjugation and photoresponsive behavior, useful in optopharmacology .
c) Structural Isomers
  • (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (CAS: 490034-67-8): A positional isomer with the amino group on the β-carbon instead of the α-carbon.

Fluorescence and Electronic Properties

Compounds like (2S)-2-Amino-3-{5′-[(4‴-dimethylaminophenyl)ethynyl]-1H-benzo[d][1,2,3]triazol-1′-yl}propanoic acid hydrochloride (12c) exhibit dual fluorescence due to extended π-conjugation from ethynyl and triazole groups, a property absent in the target compound . In contrast, the 2-hydroxyphenyl group in the parent compound may participate in intramolecular hydrogen bonding, reducing fluorescence but enhancing stability .

Pharmacological Relevance

  • Hydroxyl vs. Halogen: The hydroxyl group in (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride enables hydrogen bonding with targets like kinases or GPCRs, whereas halogenated analogs (e.g., 4-fluoro or 2,5-dichloro derivatives) prioritize hydrophobic interactions .
  • Salt Forms : Most analogs, including the target compound, are synthesized as hydrochlorides to improve aqueous solubility, critical for in vitro assays .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Notable Properties
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl (1810074-88-4) C9H12ClNO3 217.65 2-hydroxyphenyl Hydrogen-bond donor, chiral center, 95% purity
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl (132732-79-7) C9H9FNO3·HCl 245.63 4-fluoro, 3-hydroxyphenyl Enhanced acidity, potential CNS activity
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid HCl (457654-89-6) C9H8Cl2NO2·HCl 282.54 2,5-dichlorophenyl Lipophilic, discontinued
(2S)-2-Amino-3-[4-(2-phenyldiazenyl)phenyl]propanoic acid HCl (2137036-84-9) C15H16ClN3O2 305.76 4-phenyldiazenyl Photoresponsive, azo linker
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid HCl (490034-67-8) C9H12ClNO3 217.65 β-amino, 2-hydroxyphenyl Structural isomer, distinct pharmacokinetics

Notes

  • Stereochemical Purity : The (S)-configuration is consistently maintained across analogs to preserve bioactivity .
  • Structural Diversity: Modifications to the aromatic ring or amino acid backbone significantly alter physicochemical and biological profiles, underscoring the need for tailored design .

Biological Activity

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, also known as a derivative of phenylalanine, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neurobiology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C9_9H12_12ClN1_1O3_3
  • Molecular Weight : 203.65 g/mol

This compound features an amino group, a hydroxyl group, and a phenyl ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential anticancer effects. It may act as a modulator of neurotransmitter release and has been studied for its antioxidant properties.

1. Anticancer Activity

Research has demonstrated that derivatives of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid exhibit significant anticancer properties. A study evaluated various derivatives against A549 non-small cell lung cancer (NSCLC) cells, revealing that certain compounds reduced cell viability by up to 50% compared to untreated controls. The most promising candidates showed IC50_{50} values comparable to established chemotherapeutics like cisplatin .

CompoundIC50_{50} (µM)Cell Line
Compound 2025.4A549
Doxorubicin18.7A549
Cisplatin22.1A549

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its antioxidant properties were evaluated using the DPPH radical scavenging assay, where it exhibited significant radical scavenging activity, suggesting potential benefits in preventing oxidative stress-related neuronal damage .

Study on Antioxidant Activity

In a recent study, this compound was tested for its antioxidant capacity in vitro. The results indicated that the compound effectively scavenged free radicals and protected neuronal cells from oxidative damage:

  • Experimental Setup : Neuronal cells were treated with various concentrations of the compound.
  • Findings : At a concentration of 50 µM, cell viability increased by 40% compared to untreated cells under oxidative stress conditions .

Clinical Implications

Given its promising biological activities, this compound is being explored as a potential therapeutic agent in both oncology and neurology. The ability to modulate neurotransmitter levels while exhibiting anticancer properties makes it a candidate for further clinical trials.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves protecting the amino group of a chiral amino acid precursor (e.g., L-serine derivatives) and introducing the 2-hydroxyphenyl moiety via nucleophilic substitution or coupling reactions. For example, fluorophenylpyridinyl analogs are synthesized by coupling protected amino esters with aryl halides under palladium catalysis, followed by acidic deprotection to yield the hydrochloride salt . Key steps include:

  • Amino Protection : Use benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • Coupling Conditions : Optimize temperature (60–80°C) and solvent (DMF or THF) to enhance regioselectivity.
  • Purification : Recrystallization from methanol/diethyl ether mixtures improves purity (>99%) and yield .

Q. How can researchers confirm the chiral purity of this compound post-synthesis?

Chiral purity is validated via:

  • Polarimetry : Measure specific rotation ([α]D). For example, fluorophenyl derivatives show [α]D²⁵ = +30.8° (c = 1.0 in methanol) .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases (e.g., hexane/isopropanol) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm optical activity in the 200–250 nm range, correlating with the aromatic and amino acid backbone .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • IR Spectroscopy : Identify functional groups (e.g., NH₂ at ~3360 cm⁻¹, C=O at ~1603 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for the hydroxyphenyl ring (δ 6.8–7.2 ppm for aromatic protons) and propanoic acid backbone (δ 3.1–4.0 ppm for CH₂ groups) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 244.08 for C₉H₁₁NO₃·HCl) .

Advanced Research Questions

Q. How does the compound’s solubility in aqueous vs. organic solvents impact experimental design in biological assays?

The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS), making it suitable for cell-based studies. For lipid-rich environments (e.g., membrane permeability assays), solubility in DMSO (up to 100 mM) is critical. Precipitation issues arise at pH > 6.0 due to deprotonation of the carboxylic acid group; buffer systems should maintain pH 4.0–5.5 .

Q. What strategies resolve contradictions in observed biochemical activity vs. computational docking predictions?

Discrepancies may arise from protonation states or conformational flexibility. Mitigate via:

  • pH-Dependent Docking : Simulate the compound’s charged states (e.g., protonated amine at physiological pH).
  • Molecular Dynamics (MD) : Assess binding stability over 100-ns trajectories.
  • Mutagenesis Studies : Validate predicted interactions with target residues (e.g., hydroxyl group hydrogen bonding to kinase active sites) .

Q. How does the ortho-hydroxyphenyl group influence stability under oxidative vs. reductive conditions?

  • Oxidative Stability : The hydroxyl group is susceptible to oxidation, forming quinone-like intermediates. Stabilize with antioxidants (e.g., ascorbic acid) in storage buffers .
  • Reductive Stability : The aryl ring resists reduction, but the amino acid backbone may degrade under strong reducing agents (e.g., NaBH₄). Monitor via TLC or LC-MS .

Q. What are the key differences in reactivity compared to analogs like 4-fluoro-D-phenylalanine hydrochloride?

  • Electronic Effects : The ortho-hydroxyl group increases electron density on the phenyl ring, enhancing electrophilic substitution reactivity (e.g., nitration or halogenation).
  • Biological Activity : The hydroxyl group improves interactions with metal-dependent enzymes (e.g., tyrosine phosphatases) compared to halogenated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

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